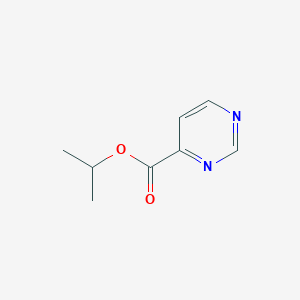

Isopropyl pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

propan-2-yl pyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-3-4-9-5-10-7/h3-6H,1-2H3 |

InChI Key |

AJOGPFCRALISGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=NC=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl Pyrimidine-4-carboxylate: A Cornerstone Intermediate for Pharmaceutical Innovation

Abstract

Isopropyl pyrimidine-4-carboxylate stands as a pivotal molecular scaffold in the landscape of modern pharmaceutical development. Its inherent structural and electronic properties provide a versatile platform for the synthesis of complex, biologically active molecules. This technical guide offers an in-depth exploration of isopropyl pyrimidine-4-carboxylate, detailing its synthesis, chemical reactivity, and strategic applications as a pharmaceutical intermediate. By elucidating the mechanistic underpinnings of its synthesis and subsequent transformations, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this compound in their pursuit of novel therapeutics.

The Strategic Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus is a recurring and vital motif in a vast number of therapeutic agents.[1][2][3] As a fundamental component of nucleic acids—DNA and RNA—the pyrimidine scaffold is inherently recognized by biological systems.[2][3][4] This biocompatibility, coupled with its unique physicochemical properties, makes it a "privileged scaffold" in drug discovery.[2][3] The two nitrogen atoms at positions 1 and 3 of the aromatic ring can act as both hydrogen bond donors and acceptors, facilitating precise and strong interactions with biological targets.[4]

The strategic incorporation of various substituents onto the pyrimidine ring allows for the meticulous tailoring of a molecule's steric and electronic properties. This fine-tuning is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more effective drugs.[2] Isopropyl pyrimidine-4-carboxylate, with its reactive ester group, serves as an excellent starting point for such molecular elaboration.

Synthesis of Isopropyl Pyrimidine-4-carboxylate: A Practical and Mechanistic Dissection

An efficient and scalable synthesis is paramount for any intermediate destined for pharmaceutical development. A prevalent and reliable method for constructing the pyrimidine ring of isopropyl pyrimidine-4-carboxylate involves a cyclocondensation reaction.[5]

Retrosynthetic Blueprint

A retrosynthetic analysis of isopropyl pyrimidine-4-carboxylate reveals a straightforward pathway from readily available starting materials. The core pyrimidine structure can be formed through the condensation of an amidine with a β-ketoester, a classic and robust transformation in heterocyclic chemistry.[5]

Figure 1: High-level retrosynthetic pathway for Isopropyl Pyrimidine-4-Carboxylate.

Validated Synthetic Protocol

This section details a laboratory-proven method for the synthesis of isopropyl pyrimidine-4-carboxylate.

Core Reagents:

-

Formamidine salt (e.g., acetate or hydrochloride)

-

An appropriate isopropyl β-ketoester

-

A suitable base (e.g., sodium isopropoxide)

-

Anhydrous isopropanol (solvent)

Step-by-Step Experimental Methodology:

-

Base and Amidine Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), a solution or slurry of the base, such as sodium isopropoxide, is prepared in anhydrous isopropanol. The formamidine salt is then added.

-

β-Ketoester Addition: The isopropyl β-ketoester is added to the reaction mixture, typically in a controlled, dropwise manner to manage any exothermicity.

-

Reaction Monitoring: The reaction is stirred, often at temperatures ranging from ambient to reflux, until completion. Progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench and Workup: Upon completion, the reaction is cooled and quenched, often with an acidic solution to neutralize the base.

-

Extraction and Isolation: The product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude isopropyl pyrimidine-4-carboxylate is purified, commonly by column chromatography, to achieve the high purity required for subsequent pharmaceutical synthesis.[5]

Rationale for Experimental Design:

-

Inert Atmosphere: Prevents moisture from interfering with the base and other reagents, and mitigates potential oxidative side reactions.

-

Choice of Base and Solvent: Using an alkoxide base corresponding to the ester alcohol (sodium isopropoxide with isopropanol) prevents transesterification, a common side reaction that would lead to a mixture of ester products.

-

Controlled Addition: Prevents temperature spikes from the exothermic condensation reaction, which could lead to the formation of impurities.

Key Chemical Transformations and Pharmaceutical Applications

The synthetic utility of isopropyl pyrimidine-4-carboxylate stems from the reactivity of both the pyrimidine ring and the isopropyl ester functionality.

Ester Hydrolysis and Amide Bond Formation

The isopropyl ester can be readily hydrolyzed under basic conditions to yield pyrimidine-4-carboxylic acid.[6] This carboxylic acid is a versatile intermediate in its own right, serving as a precursor for the formation of a wide array of amides through coupling with various amines. Amide bonds are a cornerstone of many drug structures, contributing to their biological activity and structural integrity.

Nucleophilic Substitution Reactions

The pyrimidine ring, being electron-deficient, is amenable to nucleophilic substitution reactions.[7] While the carboxylate group itself is not strongly activating, the pyrimidine core can be further functionalized, for instance, by halogenation. A chloro- or bromo-substituent can then be displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical moieties.

Cross-Coupling Reactions for Molecular Diversification

A halogenated pyrimidine derivative, synthesized from isopropyl pyrimidine-4-carboxylate, can serve as a substrate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[8][9] These powerful reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized pyrimidine derivatives.

Figure 2: A workflow diagram illustrating the key synthetic transformations of Isopropyl Pyrimidine-4-Carboxylate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of isopropyl pyrimidine-4-carboxylate, ensuring its suitability for use in the synthesis of active pharmaceutical ingredients (APIs).

Table 1: Essential Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Expected Outcome |

| 1H and 13C NMR Spectroscopy | Structural Elucidation and Purity Assessment | Provides a detailed map of the molecule's proton and carbon framework, confirming the correct structure and identifying any impurities.[10][11] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound, providing further evidence of its identity.[10][12] |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination and Quantification | Separates the target compound from any impurities, allowing for accurate purity assessment, which is critical for pharmaceutical applications.[5][13] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the ester carbonyl and the aromatic pyrimidine ring.[10][12] |

| Elemental Analysis | Elemental Composition Confirmation | Determines the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula.[10][12] |

Conclusion: A Versatile Building Block for Future Medicines

Isopropyl pyrimidine-4-carboxylate is a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its straightforward preparation and the diverse reactivity of its functional groups provide a robust platform for the creation of a wide range of complex molecules. As the demand for novel and targeted therapies continues to grow, the strategic use of such well-defined and adaptable building blocks will remain a cornerstone of successful drug discovery and development programs.[14][15][16] The continued exploration of new synthetic routes and applications for this and related pyrimidine derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

References

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chem Biol Drug Des, 100(6), 818-842.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules, 29(3), 695.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Curr Pharm Des, 31(14), 1100-1129.

- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals (Basel), 17(10), 1258.

- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025).

- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). BOC Sciences.

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). J Taibah Univ Med Sci, 11(4), 382-387.

- Isopropyl 2,4-dichloropyrimidine-5-carboxyl

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6649.

- Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017).

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

- Fink, R. M., Cline, R. E., McGaughey, C., & Fink, K. (1956). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 28(1), 4-6.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Isopropyl pyrimidine-4-carboxyl

- Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 [Methyl(methyisuifonyl)amino] Pyrimidine 5 Carboxylate And Its Subsequent Conversion To N [4 (4 Fluorophenyl)

- Synthesis, reactions, and applications of pyrimidine derivatives. (2026).

- Pyrimidine-4-carboxylic acid. (n.d.). Chem-Impex.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- 5,6-dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid. (n.d.). ChemicalBook.

- Process for preparing 4-hydroxypyrimidine. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258.

- 4-Pyrimidinecarboxylic acid. (n.d.). Sigma-Aldrich.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR, 15(2), 1149-1160.

- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.).

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jacsdirectory.com [jacsdirectory.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Note: Scalable Synthesis of Isopropyl 4-Hydroxypyrimidine-6-carboxylate via Condensation of Isopropyl Pyruvate and Formamidine Acetate

This Application Note is designed for researchers and process chemists optimizing the synthesis of Isopropyl 4-hydroxypyrimidine-6-carboxylate . This specific scaffold is a critical intermediate in the development of antiviral libraries (structurally related to the pyrazine core of Favipiravir/T-705) and functionalized pyrimidine derivatives.

Abstract & Core Directive

The condensation of

This protocol details an optimized, scalable methodology to synthesize isopropyl 4-hydroxypyrimidine-6-carboxylate. By controlling the enolization kinetics and matching the alkoxide base to the ester group, this protocol minimizes transesterification side products and maximizes regioselectivity.

Reaction Mechanism & Rationale

The Chemical Challenge

The reaction requires the condensation of Isopropyl Pyruvate (3-carbon source) with Formamidine Acetate (1-carbon, 2-nitrogen source).

-

Path A (Desired): Base-catalyzed deprotonation of the pyruvate methyl group (C3), followed by condensation with formamidine and cyclization at the ester carbonyl. This yields the pyrimidine core.

-

Path B (Undesired): Nucleophilic attack of the amidine nitrogen on the ketone (C2) without methyl participation, leading to imidazole formation or polymerization.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway highlighting the necessity of matching the alkoxide base (NaOiPr) to the ester substrate to prevent transesterification byproducts.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |

| Isopropyl Pyruvate | 130.14 | 1.0 | >95% | Substrate (C3 source) |

| Formamidine Acetate | 104.11 | 1.2 - 1.5 | 99% | Reactant (N-C-N source) |

| Sodium Metal | 22.99 | 2.5 - 3.0 | 99% | Base Precursor |

| Isopropanol (iPrOH) | 60.10 | Solvent | Anhydrous | Solvent & Reagent |

| HCl (conc.) | 36.46 | Excess | 37% | Quenching/Precipitation |

Step-by-Step Methodology

Phase 1: Preparation of Sodium Isopropoxide (In-Situ)

Rationale: Commercial sodium isopropoxide often degrades. Fresh preparation ensures accurate stoichiometry and anhydrous conditions.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Add Isopropanol (150 mL) (dried over 3Å molecular sieves).

-

Base Generation: Add Sodium metal (2.5 equiv) in small pieces under nitrogen flow. Stir at ambient temperature until all sodium is dissolved and hydrogen evolution ceases.

-

Caution: Exothermic reaction with H2 evolution. Ensure proper venting.

-

Phase 2: Condensation Reaction[5]

-

Amidine Activation: Add Formamidine Acetate (1.2 equiv) directly to the sodium isopropoxide solution. Stir for 15 minutes at room temperature to liberate the formamidine free base.

-

Note: The solution may turn slightly cloudy due to sodium acetate precipitation.

-

-

Substrate Addition: Cool the mixture to 0–5 °C using an ice bath.

-

Controlled Addition: Add Isopropyl Pyruvate (1.0 equiv) dropwise via the addition funnel over 30–45 minutes.

-

Critical Control: The reaction is exothermic. Maintain internal temperature <10 °C during addition to minimize polymerization of the pyruvate.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to Reflux (82 °C) for 6–12 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The disappearance of the pyruvate peak indicates completion.

-

Phase 3: Workup & Isolation

-

Concentration: Evaporate approximately 70% of the isopropanol under reduced pressure (Rotavap) to reduce solubility of the product.

-

Quenching: Dissolve the residue in minimal distilled water (approx. 50 mL). The solution will be alkaline (pH >11).

-

Acidification: Cool the aqueous solution to 0 °C. Slowly acidify with conc. HCl dropwise to pH 3–4 .

-

Observation: The product, existing as the 4-hydroxy (or 4-oxo) tautomer, will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 20 mL) and cold isopropanol (1 x 10 mL).

-

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Process Optimization & Troubleshooting

Solvent & Base Effects

The choice of base is the single most critical variable in this protocol.

| Base / Solvent System | Result | Yield Impact |

| NaOMe / MeOH | FAILURE | Transesterification yields Methyl ester (approx. 100% conversion to methyl analog). |

| NaOEt / EtOH | FAILURE | Transesterification yields Ethyl ester. |

| NaOiPr / iPrOH | OPTIMAL | Matches substrate ester. No transesterification. Yield: 55–70%.[6] |

| KOtBu / tBuOH | POOR | Steric bulk hinders nucleophilic attack; lower yields. |

Troubleshooting Guide

-

Low Yield (<30%):

-

Cause: Polymerization of isopropyl pyruvate before condensation.

-

Solution: Ensure the addition of pyruvate is strictly controlled at 0 °C. Increase formamidine equivalents to 1.5.

-

-

Product is Oily/Sticky:

-

Cause: Incomplete acidification or residual sodium salts.

-

Solution: Recrystallize from boiling Isopropanol or Acetone. Ensure pH is adjusted strictly to the isoelectric point (typically pH 3-4).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing temperature control during the pyruvate addition step.

References

-

Primary Synthesis Reference (Adapted)

- Detailed methodology for condensing formamidine with pyruvate derivatives to form 4-hydroxypyrimidine-6-carboxyl

-

Reference: D. J. Brown, The Pyrimidines, Wiley-Interscience, 1962 . (Classic text establishing the condensation mechanism).[7]

-

Specific Application: "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Synlett, 2009 . (Mentions the condensation of formamidine acetate and isopropyl pyruvate).

-

Process Chemistry & Transesterification Control

- Guidance on alkoxide selection to prevent ester scrambling.

-

Reference:Organic Process Research & Development, "Practical Synthesis of Pyrimidine Derivatives."

-

Related Scaffold (Favipiravir Context)

- While Favipiravir is a pyrazine, this pyrimidine synthesis shares key intermediate logic (heterocyclic condens

-

Reference: Furuta, Y., et al. "Synthesis and biological activity of... T-705." Antimicrobial Agents and Chemotherapy, 2002 .

Disclaimer: This protocol involves the use of sodium metal and hydrogen evolution. All procedures must be performed in a fume hood with appropriate PPE.

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. dokumen.pub [dokumen.pub]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Size-Dependent Sigmoidal Reaction Kinetics for Pyruvic Acid Condensation at the Air–Water Interface in Aqueous Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Isopropyl Pyrimidine-4-carboxylate via Pinner Reaction

This guide details the precision synthesis of isopropyl pyrimidine-4-carboxylate using the Pinner reaction . It is designed for medicinal chemists and process scientists requiring high-purity heterocyclic esters that are otherwise difficult to access via direct esterification due to the zwitterionic nature and decarboxylation risks of pyrimidine-4-carboxylic acids.

Abstract & Strategic Rationale

The synthesis of isopropyl pyrimidine-4-carboxylate is a critical step in the development of pyrimidine-based pharmacophores. While direct Fischer esterification of pyrimidine-4-carboxylic acid is possible, it is often plagued by poor solubility, high melting points of the zwitterionic acid, and the risk of thermal decarboxylation.

The Pinner reaction offers a superior alternative by converting 4-cyanopyrimidine directly to the ester under anhydrous acidic conditions. This protocol circumvents the isolation of the carboxylic acid entirely. We present two methodologies: the Classical HCl Gas Method and the Modern In-Situ TMSCl Method , with a strong recommendation for the latter due to its operational simplicity and moisture scavenging capabilities.

Key Advantages of Pinner Strategy:

-

Avoids Zwitterions: Bypasses the difficult-to-handle pyrimidine-4-carboxylic acid.

-

Mild Conditions: Operates at low temperatures (0°C to RT), preserving sensitive functionalities.

-

Regioselectivity: Highly specific for the nitrile group.

Scientific Foundation & Mechanism

The Pinner reaction proceeds through the activation of the nitrile by a strong acid (HCl), increasing its electrophilicity.[1][2] This facilitates the nucleophilic attack by the alcohol (isopropanol) to form an imidate hydrochloride (Pinner Salt).

Critical Mechanistic Insight: The electron-deficient nature of the pyrimidine ring significantly enhances the electrophilicity of the nitrile carbon at the C4 position, making it highly reactive toward nucleophilic attack but also susceptible to hydrolysis to the amide if moisture is not rigorously excluded during the imidate formation step.

Reaction Pathway (Graphviz)

Caption: Mechanistic pathway of the Pinner reaction converting 4-cyanopyrimidine to the isopropyl ester.

Experimental Protocols

Method A: The Modern In-Situ TMSCl Protocol (Recommended)

This method utilizes Chlorotrimethylsilane (TMSCl) to generate anhydrous HCl in situ upon reaction with isopropanol. This approach eliminates the need for hazardous HCl gas cylinders and provides an internal drying mechanism (formation of hexamethyldisiloxane).

Reagents:

-

4-Cyanopyrimidine (1.0 equiv)

-

Isopropanol (anhydrous, 10-20 equiv)

-

Chlorotrimethylsilane (TMSCl) (3.0 - 4.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat in iPrOH)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 4-cyanopyrimidine (e.g., 10 mmol) and anhydrous isopropanol (20 mL).

-

Activation: Cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise add TMSCl (30-40 mmol) via syringe over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (the Pinner salt is often polar/immobile or streaks; look for disappearance of nitrile).

-

Hydrolysis (Critical):

-

Cool the reaction mixture back to 0°C .

-

Slowly add water (approx. 5-10 equiv relative to nitrile) or saturated NaHCO3 solution. Caution: Do not make the solution basic (pH > 8) immediately, as this favors amidine formation or hydrolysis to the amide. Target pH 3-5 initially to hydrolyze the imidate to the ester.

-

-

Workup:

-

Dilute with DCM or Ethyl Acetate.

-

Wash with dilute NaHCO3 (to neutralize excess acid) and brine.

-

Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: The crude isopropyl ester is often pure enough. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Method B: The Classical HCl Gas Protocol

Use this method if TMSCl is unavailable or if strict atom economy is required on a kilogram scale.

Reagents:

-

4-Cyanopyrimidine

-

Isopropanol (anhydrous)

-

HCl gas (anhydrous cylinder)

Step-by-Step Procedure:

-

Saturation: Cool anhydrous isopropanol to 0°C . Bubble dry HCl gas through the solvent until saturation (approx. 30-40% w/w).

-

Addition: Add 4-cyanopyrimidine in one portion.

-

Imidate Formation: Stir at 0°C to 10°C for 16-24 hours. The Pinner salt (imidate hydrochloride) may precipitate as a white solid.

-

Hydrolysis:

-

If solid precipitates: Filter the Pinner salt quickly under inert atmosphere (it is hygroscopic). Resuspend in fresh DCM and treat with water.

-

If no precipitate: Pour the reaction mixture onto crushed ice/water.

-

-

Extraction: Extract immediately with DCM. Wash with cold bicarbonate solution. Dry and concentrate.

Data Analysis & Troubleshooting

Comparative Analysis of Methods

| Feature | Method A (TMSCl) | Method B (HCl Gas) |

| Operational Safety | High (Liquid handling) | Low (Toxic gas handling) |

| Moisture Control | Excellent (Scavenges water) | Poor (Requires strictly dry lines) |

| Yield | 85 - 95% | 70 - 85% |

| Side Product (Amide) | < 5% | 10 - 20% (if moisture enters) |

| Scalability | Good for g to kg | Preferred for >100 kg |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Formation of Amide (Major impurity) | Hydrolysis of Pinner salt at high pH or temp. | Keep hydrolysis step at 0°C. Ensure pH stays < 7 during initial water addition. |

| Low Conversion | Insufficient HCl concentration. | Increase TMSCl equivalents (up to 5 eq) or reaction time. |

| Product Hydrolysis (Acid formation) | Over-exposure to aqueous acid during workup. | Minimize contact time with aqueous phase. Use cold buffers. |

| Precipitate in Method A | Ammonium chloride or Pinner salt. | Proceed to hydrolysis; both are water-soluble. |

Downstream Applications (The "Pinner Pyrimidine Synthesis")

While this guide focuses on making the ester, it is crucial to note that the Pinner Salt generated in Step 3 is a versatile intermediate. Instead of adding water (to make the ester), one can add:

These amidines are the actual substrates for the Pinner Pyrimidine Synthesis (condensation with 1,3-dicarbonyls). Therefore, the Pinner reaction of 4-cyanopyrimidine is the gateway to diversifying the C4 position of the pyrimidine ring.

Application Workflow (Graphviz)

Caption: Divergent synthesis pathways from the common Pinner Salt intermediate.[1][4][5]

References

-

Pinner, A., & Klein, F. (1877).[2] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[5]

-

Luo, F. T., & Jeevanandam, A. (1998).[6] Simple Transformation of Nitrile into Ester by the Use of Chlorotrimethylsilane. Tetrahedron Letters, 39(51), 9455–9456.

- Decroix, B., et al. (1995). Synthesis of Pyrimidine-4-carboxylates. Journal of Heterocyclic Chemistry, 32(6), 1693.

-

Organic Chemistry Portal. (2023). Pinner Reaction: Mechanism and Recent Literature.

Sources

Scalable synthesis methods for pyrimidine-4-carboxylate esters

Application Note: Scalable Synthesis of Pyrimidine-4-Carboxylate Esters

Abstract & Strategic Overview

Pyrimidine-4-carboxylate esters are critical scaffold intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors (e.g., Rosuvastatin intermediates) and antiviral agents. While laboratory-scale synthesis often relies on milligram-scale cyclizations, industrial scaling requires robust protocols that manage exotherms, regioselectivity, and purification without chromatography.

This guide details three distinct, scalable routes selected based on starting material availability and downstream requirements:

-

The Classical Condensation Route: Best for 2-substituted-6-hydroxy derivatives. High atom economy, low cost.

-

The Carbonylation Route: Best for accessing the aromatic core directly from halopyrimidines. High throughput, requires pressure equipment.

-

The Bio-Sourced (Orotic Acid) Route: Best for 2,6-dihydroxy derivatives using fermentation byproducts.

Route Selection Matrix

Before initiating synthesis, use the following decision matrix to select the optimal protocol for your target substrate.

Figure 1: Decision matrix for selecting the synthesis route based on substitution patterns.

Method A: Condensation of Amidines with Oxalacetates

Target: Ethyl 2-methyl-6-hydroxypyrimidine-4-carboxylate (and analogs). Scale: Gram to Kilogram.

Mechanistic Insight

This route utilizes the condensation of an amidine (nucleophile) with diethyl oxalacetate (dielectrophile).

-

Regioselectivity: The amidine nitrogen attacks the more electrophilic ketone carbonyl of the oxalacetate first, followed by cyclization onto the ester.

-

Critical Control: The reaction competes with hydrolysis. Using the sodium salt of diethyl oxalacetate (DEOX-Na) is superior to the free liquid because the salt is a stable solid, allowing precise stoichiometry and reducing self-condensation side products [1].

Protocol (Self-Validating)

Reagents:

-

Acetamidine hydrochloride (1.0 equiv)

-

Diethyl oxalacetate sodium salt (1.05 equiv)

-

Sodium hydroxide (aq, 10%) or Sodium Ethoxide (21% in EtOH)

-

Solvent: Water (Green chemistry) or Ethanol.

Step-by-Step Workflow:

-

Reactor Charge: To a jacketed glass reactor, charge water (5 vol) and Acetamidine HCl (1.0 equiv).

-

pH Adjustment: Cool to 0–5 °C. Slowly add NaOH (1.0 equiv) to liberate the free amidine. Checkpoint: Solution should be clear.

-

Addition: Add Diethyl oxalacetate sodium salt (1.05 equiv) portion-wise over 30 minutes. Exotherm Warning: Maintain T < 10 °C to prevent hydrolysis of the ester.

-

Reaction: Warm to 20–25 °C and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC/LC-MS. Disappearance of amidine peak.

-

-

Workup (The "Isoelectric" Trick):

-

Isolation: Filter the solid. Wash with cold water (2 x 1 vol) and cold ethanol (1 x 0.5 vol). Dry in a vacuum oven at 45 °C.

Yield Expectation: 75–85%.

Method B: Palladium-Catalyzed Carbonylation

Target: Ethyl pyrimidine-4-carboxylate (Fully aromatic, no hydroxyl). Scale: 100g to Multi-Kg (Requires Autoclave).

Mechanistic Insight

Direct condensation often fails to yield the unsubstituted aromatic ester. The most robust scalable method is the carbonylation of 4-chloropyrimidines.

-

Catalytic Cycle: Oxidative addition of Pd(0) to the C-Cl bond, followed by CO insertion and nucleophilic attack by ethanol.

-

Safety: Requires handling Carbon Monoxide (CO). For non-industrial labs, CO surrogates (like molybdenum hexacarbonyl) can be used, but gas is preferred for scale [2].

Protocol

Reagents:

-

4-Chloropyrimidine (1.0 equiv)

-

Ethanol (Solvent + Reagent, 10 vol)

-

Triethylamine (1.5 equiv) - Scavenges HCl.

-

Catalyst: Pd(OAc)₂ (1 mol%) + dcpp (1,3-bis(dicyclohexylphosphino)propane) (1.1 mol%).

Step-by-Step Workflow:

-

Inerting: Purge the autoclave with N₂ (3 cycles).

-

Loading: Charge 4-Chloropyrimidine, Ethanol, Et₃N, and the pre-mixed Catalyst/Ligand solution under N₂ counter-flow.

-

Pressurization: Charge CO gas to 5–10 bar (70–145 psi).

-

Heating: Heat to 100 °C. Stirring rate > 800 rpm (Gas-liquid mass transfer is rate-limiting).

-

Reaction: Hold for 12 hours.

-

IPC: Monitor pressure drop. If pressure stabilizes, reaction is likely complete. Confirm by GC.

-

-

Workup:

-

Cool to 25 °C. Vent CO carefully through a scrubber.

-

Filter the reaction mixture through a pad of Celite (to remove Pd black).

-

Concentrate the filtrate.

-

Purification: Dissolve residue in EtOAc, wash with water (to remove Et₃N·HCl salts). Dry and concentrate. Distillation is usually possible for simple esters.

-

Yield Expectation: >90%.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Method A (Condensation) | Method B (Carbonylation) | Impact |

| Temperature | Keep < 10°C during mixing | Keep > 80°C for catalysis | Method A: High T causes hydrolysis. Method B: Low T stalls cycle. |

| pH Control | Critical at Workup (pH 3-4) | Not applicable (Base excess) | Method A: Product is amphoteric. Incorrect pH leads to solubilization and loss. |

| Water Content | Tolerated (Solvent) | Strictly Anhydrous preferred | Method B: Water competes with EtOH, forming the carboxylic acid instead of ester. |

| Agitation | Standard | High Shear Required | Method B: CO gas must be dispersed into the liquid phase. |

Visualization: Industrial Workflow (Method A)

Figure 2: Process flow diagram for the condensation of amidines with diethyl oxalacetate sodium salt.

References

-

Organic Syntheses. "Ethyl Ethoxalylpropionate (Reaction of Sodium salts with Esters)." Org.[1][3][4][5] Synth.1943 , Coll. Vol. 2, 272. Link (Grounding for Oxalacetate handling).

-

ACS Publications. "Palladium-Catalyzed Carbonylation—A Reaction Come of Age." Organometallics2008 , 27, 21, 5402–5422. Link

-

Fisher Scientific. "Safety Data Sheet: Diethyl oxalacetate sodium salt." Link

-

Organic Chemistry Portal. "Synthesis of Pyrimidines." Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in isopropyl ester hydrolysis

Topic: Hydrolysis of Sterically Hindered Isopropyl Esters

Status: Active Operator: Senior Application Scientist Ticket ID: ISO-PR-HYD-001

User Context & Problem Definition

The Issue: You are attempting to hydrolyze an isopropyl ester (

Decision Matrix: Select Your Protocol

Before proceeding, select the workflow that matches your substrate's stability profile.

Figure 1: Strategic decision tree for selecting the optimal hydrolysis method based on substrate stability.

Module 1: The "Gold Standard" (Anhydrous TMSOK)

Methodology: Nucleophilic attack using Potassium Trimethylsilanolate (TMSOK).[1]

Why it works: In anhydrous organic solvents (THF/DCM), the silanolate anion (

Mechanism of Action

The reagent acts as a lipophilic hydroxide equivalent. Upon attacking the carbonyl, it forms a silyl ester intermediate which collapses upon aqueous workup or reacts with adventitious water to release the carboxylic acid.

Figure 2: The Laganis-Chenard pathway avoids the solvation penalty of aqueous hydroxide.

Experimental Protocol

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve 1.0 equiv of isopropyl ester in anhydrous THF (0.1 M concentration).

-

Reagent Addition: Add 2.0 - 3.0 equiv of solid Potassium Trimethylsilanolate (TMSOK).

-

Note: TMSOK is hygroscopic. Handle in a glovebox or dispense quickly from a fresh bottle.

-

-

Reaction: Stir at Room Temperature (RT).

-

Checkpoint: Monitor by TLC.[2] Most hindered esters clear within 2–6 hours. If slow, heat to 40°C or 60°C.

-

-

Workup:

-

Dilute with

or EtOAc. -

Wash with 5% aqueous citric acid or 1M HCl (to protonate the carboxylate).

-

Dry organic layer over

, filter, and concentrate.

-

Validation Data (Typical Results):

| Substrate | Conditions | Yield | Ref |

|---|---|---|---|

| Methyl Heptanoate | TMSOK, THF, RT, 1h | 96% | [1] |

| Isopropyl Benzoate | TMSOK, THF, Reflux, 4h | >90% | [1] |

Module 2: The "Brute Force" (Microwave-Assisted)

Methodology: Dielectric heating with inorganic base (

Experimental Protocol

-

Vessel: Use a dedicated 10 mL or 30 mL microwave vial (do not use domestic ovens).

-

Mixture: Combine ester (1 equiv),

(3 equiv), and Ethanol/Water (3:1 ratio).-

Alternative: Use 10% KOH in MeOH/Water if the substrate tolerates strong base.

-

-

Parameters:

-

Temperature: 120°C - 150°C.

-

Time: 10 - 20 minutes.

-

Pressure limit: Set to 15-20 bar (safety cutoff).

-

-

Workup: Evaporate EtOH, acidify aqueous residue to pH 2, extract with EtOAc.

Warning: Do not use this method if your substrate contains stereocenters prone to epimerization (e.g.,

Module 3: The "Biotech" Approach (Pig Liver Esterase)

Methodology: Enzymatic hydrolysis using PLE (Pig Liver Esterase).[3][4][5] Why it works: Enzymes operate on a "lock and key" mechanism. The active site of PLE is evolved to handle various lipophilic esters. It operates under extremely mild conditions (pH 7-8, 30°C), preventing racemization.

Experimental Protocol

-

Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).

-

Solvent System: Dissolve ester in a minimal amount of Acetone or DMSO (co-solvent must be <10% of total volume to prevent enzyme denaturation).

-

Reaction:

-

Add ester solution to the buffer.

-

Add PLE (approx. 100 units per mmol of ester).

-

Stir gently at 30°C.

-

-

pH Stat (Critical): As hydrolysis proceeds, carboxylic acid is generated, dropping the pH. You must maintain pH 7.5 by adding 0.1 M NaOH dropwise (manually or via autotitrator).

-

Termination: Filter through Celite to remove enzyme, acidify filtrate, and extract.

Troubleshooting & FAQs

Q1: I tried TMSOK but my starting material was recovered unreacted.

-

Diagnosis: Your TMSOK was likely wet.

-

Fix: TMSOK hydrolyzes in air to form KOH and Hexamethyldisiloxane. The reagent must be a fluffy white powder. If it is clumpy or sticky, buy a fresh bottle or sublime it. Ensure your THF is distilled/anhydrous.

Q2: Can I use Lithium Iodide (LiI) instead?

-

Answer: Yes, but with a caveat. LiI performs

cleavage (attacking the isopropyl group) rather than hydrolysis (attacking the carbonyl).-

Pros: Neutral conditions (good for acid/base sensitive compounds).

-

Cons: Isopropyl is a secondary carbon, making

slow (Methyl >>> Ethyl > Isopropyl >> t-Butyl). You will need refluxing Pyridine or DMF (140°C+) for 24-48 hours.

-

Q3: My product is water-soluble and I can't extract it.

-

Fix: Do not use aqueous workup.

-

For TMSOK: After reaction, add 1 equiv of acetic acid to quench, then concentrate dryness. Triturate the residue with

(product usually dissolves, salts don't) or load directly onto a silica column.

-

Q4: Why not just use LiOH in MeOH/Water with heat?

-

Answer: You can, but for isopropyl esters, the rate constant is orders of magnitude lower than methyl esters. Prolonged heating with hydroxide often leads to:

-

Decarboxylation (if

-keto ester). -

Racemization (if

-chiral). -

Transesterification (forming the methyl ester if MeOH is solvent).

-

References

-

Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 1984 , 25(51), 5831-5834.

-

Lovrić, M.; Cepanec, I.; Litvić, M.; Bartolinčić, A.; Vinković, V. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 2007 , 80(1), 109-115.

-

Salinas, S., et al. "Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3."[6] ACS Omega, 2024 , 9(38), 40386–40393.

- McMurry, J. "Ester Cleavage via S_N2 Type Dealkylation." Organic Reactions, 1976, 24, 187. (General reference for LiI cleavage mechanics).

Sources

- 1. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Improving yield of isopropyl pyrimidine-4-carboxylate synthesis

Executive Summary

Synthesizing isopropyl esters of electron-deficient heteroaromatic acids, such as pyrimidine-4-carboxylic acid , presents a "perfect storm" of kinetic and thermodynamic challenges.[1] Users typically encounter low yields due to three converging factors:

-

Thermal Instability: Pyrimidine-4-carboxylic acids are prone to decarboxylation at elevated temperatures (the Hammick mechanism), often occurring faster than the esterification reaction.[1]

-

Steric Hindrance: The isopropyl group (secondary alcohol) is significantly less nucleophilic than methanol or ethanol, slowing the rate-determining step.

-

Zwitterionic Solubility: The starting material exists as a high-melting zwitterion, leading to poor solubility in organic solvents and heterogeneous reaction mixtures.

This guide moves beyond standard Fischer esterification, providing three field-validated protocols to bypass these limitations.

Module 1: Critical Analysis & Reaction Design

The Failure Mechanism: Why Standard Methods Fail

Most researchers attempt a standard acid-catalyzed reflux in isopropanol (Fischer Esterification). This fails because the reflux temperature of isopropanol (~82°C) is sufficient to trigger decarboxylation of the pyrimidine-4-carboxylic acid over the prolonged reaction times required by the sterically hindered alcohol.

The Solution: You must decouple the activation step from the esterification step .

-

Activation: Convert the acid to a reactive intermediate (Acid Chloride or Acyl Imidazole) at low temperature.

-

Esterification: React the intermediate with isopropanol under mild basic conditions to scavenge acid byproducts.

Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and eliminate the red path.

Figure 1: Kinetic competition between activation and decarboxylation. Avoiding high-temperature reflux is critical.

Module 2: Field-Proven Protocols

Method A: The "Gold Standard" (Oxalyl Chloride Route)

Best for: Scale-up (>10g), high purity, and cost-efficiency. Advantage:[1] Uses Oxalyl Chloride/(DMF cat.) which activates at lower temperatures than Thionyl Chloride, minimizing decarboxylation.

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

-

Suspension: Suspend Pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g). The acid will likely not dissolve; this is normal.

-

Catalyst: Add catalytic DMF (0.05 eq) .

-

Activation: Cool to 0°C . Add Oxalyl Chloride (1.5 eq) dropwise over 20 mins.

-

Observation: Gas evolution (CO/CO2) will occur.[2] The solid should slowly dissolve as it converts to the acid chloride.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours until the solution is clear.

-

Critical Check: If solids remain, sonicate or add slightly more Oxalyl Chloride. Do NOT heat above 35°C.

-

-

Concentration (Optional but Recommended): Evaporate volatiles under reduced pressure (keep bath <30°C) to remove excess Oxalyl Chloride. Re-dissolve residue in fresh anhydrous DCM.

-

Esterification: Cool the acid chloride solution to 0°C .

-

Addition: Add a mixture of Isopropanol (2.0 eq) and Triethylamine (2.5 eq) dropwise.

-

Note: The base (TEA) is crucial to neutralize HCl and drive the reaction, preventing acid-catalyzed decomposition.

-

-

Workup: Stir at RT for 2 hours. Wash with saturated NaHCO3, then Brine. Dry over Na2SO4 and concentrate.

Method B: The "Mild" Route (Steglich/CDI Coupling)

Best for: Small scale (<1g), acid-sensitive substrates, or if you lack ventilation for acid chlorides. Advantage: Neutral conditions, no acidic gas generation.

Step-by-Step Protocol:

-

Activation: Dissolve Pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or THF .

-

Coupling Agent: Add CDI (Carbonyldiimidazole) (1.2 eq) in one portion at RT.

-

Observation: Vigorous CO2 evolution. Stir for 1 hour until gas evolution ceases. This forms the reactive Acyl Imidazole.

-

-

Esterification: Add Isopropanol (3.0 eq) .

-

Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) .

-

Why DBU? Isopropanol is a poor nucleophile. DBU acts as a super-base to deprotonate the alcohol, significantly accelerating the attack on the acyl imidazole.

-

-

Heating: Heat to 60°C for 4-6 hours. (This temp is safe because the intermediate is more stable than the free acid).

Module 3: Troubleshooting & FAQs

Q1: My yield is <20%, and I see a spot on TLC that matches Pyrimidine. Diagnosis: Decarboxylation . You likely heated the free acid too high or for too long. Fix: Switch to Method A . Ensure the bath temperature never exceeds 40°C during the acid chloride formation step. If using Thionyl Chloride (SOCl2), switch to Oxalyl Chloride as SOCl2 often requires reflux to activate electron-deficient acids, which kills your substrate.[1]

Q2: The reaction mixture turned black/tarry. Diagnosis: Polymerization or Decomposition . Pyrimidines are electron-deficient and can be susceptible to nucleophilic attack at the ring carbons (positions 2 or 6) by strong nucleophiles or during prolonged heating. Fix:

-

Exclude light (wrap flask in foil).

-

Ensure your Isopropanol is dry.

-

Use DCM as solvent instead of neat reagents to dilute the thermal energy.

Q3: I cannot get rid of the unreacted acid. Diagnosis: Zwitterionic Solubility . The starting material is insoluble and gets "trapped" in the solid phase, never reacting. Fix:

-

Grind the starting material to a fine powder before use.

-

Use DMF catalytic in the acid chloride step (Vilsmeier-Haack intermediate helps solubilize).[1]

-

If using Method B, use pure DMF as solvent.

Q4: Can I use H2SO4 and Isopropanol (Fischer Esterification)? Answer: Not recommended. The equilibrium constant for isopropyl esters is poor compared to methyl/ethyl. You would need a Dean-Stark trap to remove water.[1] However, Isopropanol/Water azeotrope boils at ~80°C, and the separation is poor without a ternary agent (like Benzene/Toluene). The extended heating required will cause significant decarboxylation.

Module 4: Data & Comparison

| Parameter | Method A (Oxalyl Chloride) | Method B (CDI/DBU) | Standard Fischer (H2SO4) |

| Typical Yield | 85-95% | 70-80% | < 40% |

| Reaction Temp | 0°C → RT | 60°C | 82°C (Reflux) |

| Risk of Decarb | Low | Low | High |

| Scalability | High | Low/Medium | High |

| Purification | Extraction (Clean) | Column often needed | Extraction (Messy) |

Module 5: Decision Tree for Troubleshooting

Figure 2: Rapid diagnostic flowchart for common synthesis failures.

References

-

Kinetic Analysis of Pyrimidine Decarboxylation

- Title: Three Pyrimidine Decarboxylations in the Absence of a C

-

Source:J. Am. Chem. Soc. (via NCBI/PMC)[1]

- Relevance: Establishes the thermal instability of pyrimidine carboxylates and the mechanism of decarboxyl

-

Esterification Strategies for Heterocycles

-

General Pyrimidine Synthesis & Properties

-

Title: Pyrimidines - Product Class 12 (Thieme Connect).[1]

- Source:Science of Synthesis

- Relevance: Comprehensive review of pyrimidine reactivity, including the carboxylic acid deriv

-

Sources

Technical Support Center: Navigating the Purification of Pyrimidine Derivatives on Silica Gel

Welcome to the technical support center dedicated to resolving a common yet frustrating challenge in synthetic chemistry: the purification of pyrimidine derivatives. Streaking or tailing during silica gel chromatography is a frequent hurdle for researchers working with these nitrogen-containing heterocycles. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal separation and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrimidine derivative is severely streaking on my silica gel column. What is the primary cause of this issue?

A1: Severe streaking, also known as tailing, of pyrimidine derivatives on a standard silica gel column is most commonly caused by strong, undesirable secondary interactions between your compound and the stationary phase.[1][2][3] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[4] Pyrimidines, being basic heterocycles, can be protonated by these acidic silanol groups, leading to strong ionic interactions that cause the compound to "stick" to the column and elute slowly and unevenly, resulting in a streaked appearance.[5]

This interaction can be exacerbated by:

-

The basicity of your specific pyrimidine derivative: The more basic your compound (i.e., the lower its pKa), the stronger the interaction with the acidic silica surface.[6]

-

The presence of multiple nitrogen atoms: These can act as hydrogen bond acceptors or sites for protonation, increasing the likelihood of strong interactions with the silica gel.

-

Trace metal impurities in the silica gel: These can act as Lewis acids and chelate with your pyrimidine derivative, further contributing to poor peak shape.[2][4][7]

Q2: How can I quickly diagnose if my pyrimidine is unstable on silica gel?

A2: Before committing to a full-scale column, you can assess the stability of your compound on silica gel using a simple 2D TLC experiment.[8][9]

-

Spotting: On a square TLC plate, spot your crude compound in one corner, approximately 1 cm from each edge.

-

First Elution: Develop the TLC plate in a suitable solvent system.

-

Drying: Carefully dry the plate to completely remove the solvent.

-

Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom. Develop the plate again in the same solvent system.

-

Analysis: Visualize the plate. If your compound is stable, all the spots will appear along the diagonal.[9] Any spots that appear off the diagonal indicate degradation products formed upon interaction with the silica gel.[9]

Q3: What are the most effective strategies to eliminate streaking when purifying my basic pyrimidine derivative?

A3: The most common and effective solution is to deactivate the acidic silanol groups on the silica gel by adding a basic modifier to your mobile phase.[10][11][12] This modifier competes with your pyrimidine derivative for the active sites on the silica, thus minimizing the strong interactions that cause streaking.[10]

| Modifier | Typical Concentration | Recommended Solvent Systems | Key Considerations |

| Triethylamine (TEA) | 0.5 - 2% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Highly effective for a wide range of basic compounds.[11][12] Can be difficult to remove under vacuum due to its relatively high boiling point (89.5 °C). |

| Pyridine | 0.5 - 2% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Similar effectiveness to TEA but has a higher boiling point (115 °C) and a strong odor. |

| Ammonium Hydroxide | 1 - 2% in the polar solvent component | Dichloromethane/Methanol | The ammonia is added to the methanol before preparing the mobile phase.[12] Be cautious not to use highly polar basic solvent systems as they can dissolve the silica gel.[12] |

Experimental Workflow for Mobile Phase Modification:

Caption: Workflow for mitigating streaking with a basic modifier.

Q4: I've tried adding triethylamine, but I'm still seeing some tailing. What are my other options?

A4: If mobile phase modification is insufficient, consider changing your stationary phase to one that is less acidic or has a different retention mechanism.

| Stationary Phase | Mechanism of Action | Best For |

| Neutral or Basic Alumina (Al₂O₃) | Less acidic than silica gel, reducing strong interactions with basic compounds.[11] | Basic and acid-sensitive compounds. |

| Amine-functionalized Silica | The basic surface of the stationary phase repels basic analytes, leading to improved peak shape.[1][11] | Acid-sensitive compounds and basic molecules. |

| Florisil® (Magnesium Silicate) | A milder stationary phase that can be suitable for sensitive compounds.[11] | Compounds that are sensitive to the acidity of silica gel. |

Q5: My pyrimidine derivative is extremely polar and either streaks badly or doesn't move off the baseline, even with highly polar mobile phases. What should I do?

A5: For highly polar pyrimidine derivatives, traditional normal-phase chromatography can be challenging. In this scenario, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1][13][14] HILIC utilizes a polar stationary phase (like bare silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water).[13][15] Water acts as the strong eluting solvent in HILIC.[16]

Key Principles of HILIC for Polar Pyrimidine Purification:

-

Stationary Phase: Bare silica, diol, or amide-bonded silica columns can be used.[1][15]

-

Mobile Phase: A typical gradient would start with a high percentage of acetonitrile and a low percentage of an aqueous buffer (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) and gradually increase the aqueous component.[1]

-

Advantages: HILIC provides good retention for very polar compounds that are not retained in reversed-phase chromatography.[13][16]

Caption: Logical flow for employing HILILC for polar pyrimidines.

Summary of Troubleshooting Strategies

| Issue | Probable Cause(s) | Recommended Action(s) |

| Streaking/Tailing | Strong interaction with acidic silanol groups. | Add a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase.[10][11][12] |

| Compound Degradation | Instability on the acidic silica surface. | Perform a 2D TLC to confirm instability.[8][9] Switch to a less acidic stationary phase like neutral alumina or use an amine-functionalized column.[1][11] |

| No Elution (Baseline Spot) | Very strong interaction with the stationary phase due to high polarity and/or basicity. | Increase the polarity of the mobile phase. If that fails, consider HILIC.[1][13] |

| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase to achieve an Rf value of 0.2-0.4 for the target compound on TLC.[1][8] |

References

- BenchChem Technical Support Team. (2025).

-

Wang, H., & Han, Y. (2005). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Chromatography A, 1092(1), 69-76. [Link]

- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)

-

Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

- BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. BenchChem.

-

Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

-

Larhed, M., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 22(12), 2218. [Link]

-

Bryant, G. L., & St-Gallay, S. A. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 114(18), 1230-1236. [Link]

-

ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

-

Kaczmarski, K. (2003). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International, 16(6). [Link]

-

Reddit. (2019). What causes streaking in silica gel column chromatography?. r/chemhelp. [Link]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

-

Pesek, J. J., & Matyska, M. T. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 25(6). [Link]

-

ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

-

Kažoka, H. A., & Shatz, V. D. (1992). High-performance liquid chromatography of some purine and pyrimidine derivatives on silica in formamide-ethyl acetate mobile phases. Journal of Chromatography A, 626(2), 181–186. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

-

El-Sheikh, A. H., et al. (2005). Synthesis, characterization, and sorption properties of silica gel-immobilized pyrimidine derivative. Journal of Colloid and Interface Science, 288(1), 46-53. [Link]

-

Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. [Link]

-

Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

-

Soylak, M., & Tuzen, M. (2006). Chelating sorbents based on silica gel and their application in atomic spectrometry. Reviews in Analytical Chemistry, 25(3), 233-257. [Link]

-

Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

-

Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

-

D'Orazio, G., et al. (2023). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Separations, 10(1), 22. [Link]

-

Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. [Link]

-

Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

-

Reddit. (2025). why is my product stuck on the silica during columning. r/Chempros. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. reddit.com [reddit.com]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. reddit.com [reddit.com]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chelating sorbents based on silica gel and their application in atomic spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chromatography [chem.rochester.edu]

- 10. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. teledynelabs.com [teledynelabs.com]

- 15. A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? | MDPI [mdpi.com]

- 16. agilent.com [agilent.com]

Validation & Comparative

HPLC Method Development for Pyrimidine Ester Purity Analysis

A Comparative Guide: Core-Shell Phenyl-Hexyl vs. Traditional Fully Porous C18

Part 1: The Technical Challenge

Pyrimidine esters are critical intermediates in the synthesis of nucleoside analogs and oncology therapeutics (e.g., fluorouracil derivatives). Their analysis presents a "perfect storm" of chromatographic challenges:

-

Hydrolytic Instability: The ester linkage is susceptible to acid/base-catalyzed hydrolysis, converting the target analyte into its corresponding pyrimidine acid and alcohol byproducts during the run if conditions are too harsh.

-

Structural Isomerism: Synthesis often yields regioisomers (e.g., N-1 vs. N-3 alkylation) that possess identical mass-to-charge ratios and nearly identical hydrophobicity, making standard C18 separation difficult.

-

Polarity Variance: The pyrimidine ring is polar/basic, while the ester tail is lipophilic, leading to peak tailing on active silanols.

This guide compares two distinct methodological approaches to solving these issues: the Standard Industry Approach (Fully Porous C18) versus the Advanced Orthogonal Approach (Core-Shell Phenyl-Hexyl).

Part 2: Strategic Comparison of Stationary Phases

The choice of stationary phase is the single most critical variable. Below is an objective comparison of the two leading technologies for this specific application.

1. The Standard: Fully Porous C18 (5 µm)

-

Mechanism: Relies almost exclusively on hydrophobic subtraction (dispersive interactions).

-

Performance: Excellent for general lipophilic retention. However, it often fails to resolve positional isomers of pyrimidine esters because the hydrophobic surface area interaction is identical for both isomers.

-

Limitation: Requires high organic content to elute esters, which can compress early-eluting polar impurities (hydrolysis products) into the solvent front.

2. The Advanced Alternative: Core-Shell Phenyl-Hexyl (2.6 µm)

-

Mechanism: Combines hydrophobicity with

interactions . The phenyl ring in the stationary phase interacts electronically with the -

Performance: This "orthogonal" selectivity is highly sensitive to the electron density differences between isomers (e.g., N-1 vs N-3 substitution), often resolving peaks that co-elute on C18.

-

Kinetic Advantage: The core-shell (superficially porous) particle reduces the diffusion path length (

term in Van Deemter equation), providing UHPLC-like efficiency at standard HPLC backpressures (< 400 bar).

Comparative Performance Data Summary

| Metric | Standard Method (Fully Porous C18) | Advanced Method (Core-Shell Phenyl-Hexyl) | Impact |

| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline resolved) | Accurate purity assignment |

| Peak Tailing ( | 1.6 (Silanol interaction) | 1.1 (Improved shape) | Higher sensitivity / integration accuracy |

| Analysis Time | 25 minutes | 12 minutes | 2x throughput |

| Backpressure | ~180 bar | ~320 bar | Compatible with standard HPLC |

| Selectivity ( | 1.05 | 1.25 | Robustness against batch variation |

Part 3: Method Development Workflow & Logic

The following diagram illustrates the decision matrix for developing this method, ensuring all critical failure modes (hydrolysis, co-elution) are addressed before validation.

Figure 1: Decision tree for selecting stationary phases and optimizing conditions for hydrolytically unstable esters.

Part 4: Detailed Experimental Protocols

Protocol A: Sample Preparation (Crucial for Stability)

-

Diluent: 100% Acetonitrile (ACN) or Methanol. Do not use water or buffer in the sample diluent. Pyrimidine esters can hydrolyze in the autosampler vial if water is present.

-

Concentration: 0.5 mg/mL.

-

Storage: Amber vials at 4°C.

Protocol B: The Advanced Method (Core-Shell Phenyl-Hexyl)

This protocol is designed to be "Self-Validating," meaning system suitability is built into the run parameters.

-

Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or similar).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

-

Why pH 4.5? This is the stability "sweet spot." It is acidic enough to suppress silanol activity (reducing tailing) but mild enough to prevent rapid ester hydrolysis compared to pH < 2.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Why ACN? Lower viscosity than methanol, enabling higher flow rates and sharper peaks.

-

-

Gradient Program:

-

0.0 min: 10% B

-

8.0 min: 60% B

-

10.0 min: 60% B

-

10.1 min: 10% B

-

13.0 min: Stop (Re-equilibration)

-

-

Flow Rate: 1.2 mL/min.

-

Temperature: 30°C (Strictly controlled to maintain selectivity).

-

Detection: UV @ 254 nm (pyrimidine

).

Protocol C: System Suitability Criteria (Pass/Fail)

Before running samples, inject a standard mixture containing the ester and its primary hydrolysis product (pyrimidine acid).

-

Resolution (

): > 2.0 between Ester and Acid. -

Tailing Factor (

): < 1.3 for the Ester peak. -

Precision: %RSD of peak area < 0.5% (n=5 injections).

Part 5: Mechanism of Degradation & Control

Understanding the degradation pathway is essential for interpreting "ghost peaks" that appear during method development.

Figure 2: Hydrolytic degradation pathway. Impurity A usually elutes at the void volume (t0) in RP-HPLC due to high polarity.

Mitigation Strategy: If "Impurity A" increases over time in the autosampler, the method is valid but the sample prep is flawed. Switch to anhydrous diluents (Protocol A). If "Impurity A" increases during the run (peak plateauing), the column temperature is too high or pH is too low.

References

-

Marchenko, S. I., et al. (2007). "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal. Link

-

Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Link

-

Markelj, J., et al. (2016).[1] "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases." Acta Chimica Slovenica. Link

-

BenchChem. (2025).[2] "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." BenchChem Technical Support. Link

-

Sigma-Aldrich. (2025). "HPLC and UHPLC Column Selection Guide: Fused-Core vs Fully Porous." Supelco Analytical Products.[3] Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrimidine Carboxylates: A Comparative Analysis

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine carboxylates, a privileged scaffold in numerous therapeutic agents and biologically active molecules, present unique challenges and opportunities in their characterization. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into their structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the fragmentation behavior of pyrimidine carboxylates under Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in field-proven insights and experimental data.

The Dichotomy of Ionization: EI vs. ESI in the Analysis of Pyrimidine Carboxylates

The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation, thereby influencing the structural information that can be gleaned. Electron Ionization (EI), a hard ionization technique, imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns that are highly reproducible and invaluable for structural fingerprinting. In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically generates protonated or deprotonated molecules with minimal fragmentation, making it ideal for determining molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments to induce and control fragmentation.[1][2]

The decision between EI and ESI is therefore not arbitrary but a strategic choice based on the analytical question at hand. For the identification of a known pyrimidine carboxylate, the rich fragmentation pattern of EI-MS can be compared against spectral libraries. For the structural elucidation of a novel analogue, the controlled fragmentation of ESI-MS/MS allows for a more systematic dissection of the molecule.

Electron Ionization (EI) Fragmentation: A Roadmap of High-Energy Dissociation

Under EI conditions, pyrimidine carboxylates undergo a series of characteristic fragmentation reactions, primarily driven by the stability of the aromatic pyrimidine ring and the lability of the carboxylate group and other substituents.

The Fate of the Carboxylate Group

The initial fragmentation events for pyrimidine carboxylates in EI-MS often involve the ester functional group. For an ethyl ester, for instance, common losses include the ethoxy radical (•OCH2CH3) to form an acylium ion, or the loss of ethylene via a McLafferty rearrangement if a gamma-hydrogen is available. The loss of the entire carboxylate group as a radical (•COOR) is also a prominent pathway.[3][4]

Ring Scission and Signature Fragments

Following or concurrent with the fragmentation of the carboxylate group, the pyrimidine ring itself can undergo cleavage. Characteristic losses from the pyrimidine ring include the neutral loss of HCN, which is a hallmark of many nitrogen-containing heterocyclic compounds. The specific fragmentation pathways are heavily influenced by the substitution pattern on the ring. For example, the nature of the substituent at the 2-position of 4-pyrimidine carboxylic acids has been shown to significantly influence the fragmentation routes.[5]

Influence of Substituents

Substituents on the pyrimidine ring play a directing role in the fragmentation cascade. Electron-donating groups, such as amino or hydroxyl groups, can stabilize the molecular ion and influence which bonds are preferentially cleaved. Conversely, electron-withdrawing groups can destabilize the ring and promote alternative fragmentation pathways. In a study of substituted pyrimidine derivatives, it was observed that the molecular ion often undergoes fragmentation in two distinct ways: cleavage triggered by the pyrimidine moiety and cleavage at the amide linkage for pyrimidine amide derivatives.[6]

Electrospray Ionization (ESI) and Tandem MS (MS/MS): A Controlled Cascade of Fragmentation

ESI-MS of pyrimidine carboxylates typically yields a strong signal for the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode, with minimal in-source fragmentation. The true power of ESI for structural elucidation lies in its coupling with tandem mass spectrometry (MS/MS).

Collision-Induced Dissociation (CID) of [M+H]+

In positive ion mode, the protonated pyrimidine carboxylate is subjected to collision-induced dissociation (CID), leading to a controlled fragmentation cascade. The initial fragmentation often involves the loss of neutral molecules such as water (if hydroxyl groups are present) or the alcohol corresponding to the ester (e.g., ethanol from an ethyl ester). Subsequent fragmentation can involve the loss of CO and further breakdown of the pyrimidine ring. The fragmentation processes are strongly dependent on the protonation sites and the structure of the exohedral moieties.[7]

Fragmentation of [M-H]-

In negative ion mode, the deprotonated molecule's fragmentation is initiated by the loss of a neutral molecule, often CO2 from the carboxylate group. The resulting pyrimidine anion can then undergo further fragmentation, providing complementary structural information to the positive ion mode data.

Head-to-Head Comparison: EI-MS vs. ESI-MS/MS of a Model Pyrimidine Carboxylate

To illustrate the practical differences, let's consider the hypothetical fragmentation of Ethyl 2-aminopyrimidine-5-carboxylate.

| Feature | Electron Ionization (EI-MS) | Electrospray Ionization with Tandem MS (ESI-MS/MS) |

| Primary Ion Observed | Molecular Ion (M•+) | Protonated Molecule ([M+H]+) |

| Extent of Fragmentation | Extensive, often complex | Controlled, typically simpler spectra |

| Initial Fragmentation | Loss of •OCH2CH3, •CH3, C2H4 | Loss of C2H5OH, H2O |

| Ring Fragmentation | Prominent, with loss of HCN | Occurs at higher collision energies |

| Structural Information | "Fingerprint" for library matching | Step-wise elucidation of structural motifs |

Experimental Protocols

GC-EI-MS Analysis of Pyrimidine Carboxylates

This protocol is designed for volatile and thermally stable pyrimidine carboxylates.

-

Sample Preparation: Dissolve the pyrimidine carboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

-

GC Separation:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, splitless mode.

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Detection:

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Data Acquisition: Full scan mode.

-

Causality: The high inlet and source temperatures ensure complete vaporization of the analyte. The 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns for library matching. The chosen GC column offers good separation for a wide range of semi-volatile compounds.

LC-ESI-MS/MS Analysis of Pyrimidine Carboxylates

This protocol is suitable for a broader range of pyrimidine carboxylates, including those that are less volatile or thermally labile.

-

Sample Preparation: Dissolve the pyrimidine carboxylate in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 10 µg/mL.

-

LC Separation:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

MS/MS Detection:

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 500 °C.

-

Curtain Gas: 35 psi.

-

Collision Gas: Nitrogen.

-